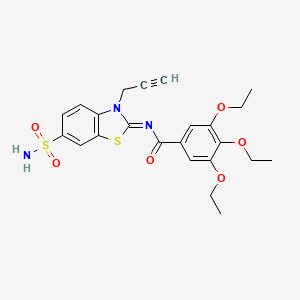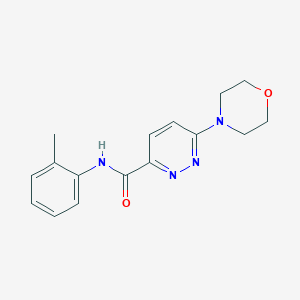
6-morpholino-N-(o-tolyl)pyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-morpholino-N-(o-tolyl)pyridazine-3-carboxamide is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that belongs to the pyridazine family. This compound has been widely studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In
Aplicaciones Científicas De Investigación
Organic Light Emitting Diodes (OLEDs)
This compound, due to its structural similarity with tolyl-substituted siloles, may exhibit aggregation-induced emission (AIE) properties . AIE is a phenomenon where a compound is non-luminescent in solution but exhibits strong luminescence when aggregated. This characteristic is highly desirable in the development of OLEDs, where efficient light emission upon electrical stimulation is required.
Organic Solar Cell Materials
The potential electron-donating properties of the morpholino and tolyl groups could make this compound a candidate for use in organic solar cells. In these applications, materials with high electron affinities and mobilities are sought to facilitate effective charge separation and transport .
Organic Field-Effect Transistors (OFETs)
Compounds with high electron mobility are also valuable in the development of OFETs. The morpholino and o-tolyl groups in the compound could contribute to favorable electronic structures that facilitate charge transport in OFET devices .
Chemical Sensors
The unique electronic structure of 6-morpholino-N-(o-tolyl)pyridazine-3-carboxamide might allow it to interact selectively with various analytes, making it useful in the design of chemical sensors. These sensors could detect environmental pollutants or important biological markers .
Antihypertensive Drugs
The compound’s structural features suggest it could be a precursor in the synthesis of sartan series drugs, which are used as angiotensin receptor blockers (ARBs) for treating hypertension. ARBs are a class of drugs that modulate the renin-angiotensin system to lower blood pressure .
Antiviral and Antifungal Agents
Given its structural analogy to biaryl compounds, 6-morpholino-N-(o-tolyl)pyridazine-3-carboxamide could be explored for its potential use in the synthesis of antiviral and antifungal medications. Biaryl compounds are known for their broad application in pharmaceuticals targeting various pathogens .
Electron-Transporting Materials
The compound’s ability to potentially stabilize low-lying LUMO levels due to its structural components could make it an excellent candidate for electron-transporting materials. These materials are crucial in various electronic devices for efficient energy transfer .
Electroluminescent Devices
Apart from OLEDs, the compound could find applications in other electroluminescent devices where its AIE properties and electron-transporting capabilities could be harnessed to produce devices with improved performance and lower power consumption .
Mecanismo De Acción
Target of Action
Pyridazine derivatives have been shown to interact with a range of biological targets and exhibit various physiological effects . For instance, some pyridazine derivatives have been found to inhibit cyclin-dependent kinase 2 (CDK2), a protein crucial for cell cycle regulation .
Mode of Action
Similar pyridazine derivatives have been reported to inhibit cdk2, thereby halting the cell cycle and preventing cell proliferation . This inhibition is often achieved through competitive binding to the ATP-binding pocket of the kinase, preventing ATP from binding and thus stopping the phosphorylation process essential for kinase activity .
Biochemical Pathways
Inhibition of CDK2 can halt the cell cycle in the G1 phase, preventing the cell from entering the S phase where DNA replication occurs .
Pharmacokinetics
Pyridazine derivatives are generally characterized by weak basicity, a high dipole moment, and robust dual hydrogen-bonding capacity . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability .
Result of Action
If the compound does indeed inhibit cdk2, it could potentially halt the cell cycle and prevent cell proliferation . This could have significant implications in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Propiedades
IUPAC Name |
N-(2-methylphenyl)-6-morpholin-4-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-12-4-2-3-5-13(12)17-16(21)14-6-7-15(19-18-14)20-8-10-22-11-9-20/h2-7H,8-11H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFOSHAOCQRJOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

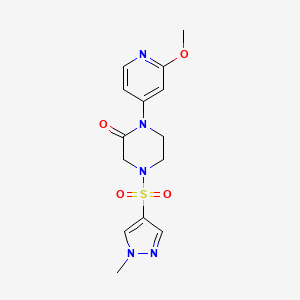
![1-[(2-ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B2929450.png)
![[1-Fluoro-3-[(2-methylpropan-2-yl)oxy]propan-2-yl] methanesulfonate](/img/structure/B2929452.png)
![2-[4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1,5-benzothiazepin-5(2H)-yl]-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2929454.png)

![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2929456.png)
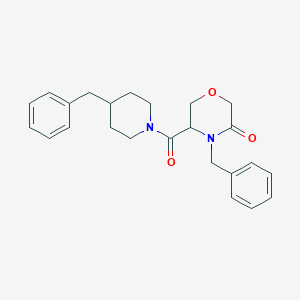
![2-[(4-fluorophenyl)sulfanyl]-N-{2-hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}acetamide](/img/structure/B2929459.png)

![9-(4-methoxyphenyl)-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2929461.png)
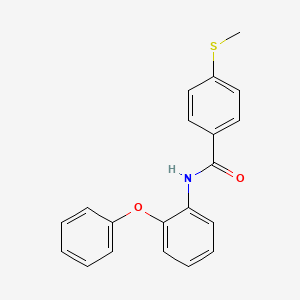
![2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}pyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2929464.png)
